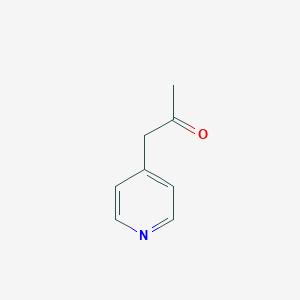
(4-Pyridyl)acetone
Cat. No. B155274
Key on ui cas rn:
6304-16-1
M. Wt: 135.16 g/mol
InChI Key: ILRVKOYYFFNXDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04681944
Procedure details


To 20 g of 1-acetyl-4(acetylmethylidene)-1,4-dihydropyridine was added 30 ml ethanol and the mixture refluxed 4 to 8 hours. Upon removal of solvent, 15 g of 1-(4-pyridinyl)-2-propanone was obtained as a light yellow oil.
Name
1-acetyl-4(acetylmethylidene)-1,4-dihydropyridine
Quantity
20 g
Type
reactant
Reaction Step One


Identifiers


|
REACTION_CXSMILES
|
C([N:4]1[CH:9]=[CH:8][C:7](=[CH:10][C:11](=[O:13])[CH3:12])[CH:6]=[CH:5]1)(=O)C>C(O)C>[N:4]1[CH:9]=[CH:8][C:7]([CH2:10][C:11](=[O:13])[CH3:12])=[CH:6][CH:5]=1
|
Inputs


Step One
|
Name
|
1-acetyl-4(acetylmethylidene)-1,4-dihydropyridine
|
|
Quantity
|
20 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)N1C=CC(C=C1)=CC(C)=O
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture refluxed 4 to 8 hours
|
|
Duration
|
6 (± 2) h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Upon removal of solvent
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1=CC=C(C=C1)CC(C)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 15 g | |
| YIELD: CALCULATEDPERCENTYIELD | 98.3% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
